3-Bromo-4-cyclohexylmethoxy-benzaldehyde
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Overview
Description
3-Bromo-4-cyclohexylmethoxy-benzaldehyde is an organic compound with the molecular formula C14H17BrO2 and a molecular weight of 297.19 g/mol . This compound is characterized by the presence of a bromine atom at the third position and a cyclohexylmethoxy group at the fourth position on the benzaldehyde ring. It is used in various chemical reactions and has applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-4-cyclohexylmethoxy-benzaldehyde can be achieved through several methods. One common approach involves the bromination of 4-cyclohexylmethoxy-benzaldehyde using bromine or a brominating agent under controlled conditions. The reaction typically takes place in an organic solvent such as dichloromethane or chloroform, and the temperature is maintained at a low level to prevent side reactions .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale bromination processes. These processes are optimized for high yield and purity, often using continuous flow reactors and automated systems to ensure consistent product quality .
Chemical Reactions Analysis
Types of Reactions
3-Bromo-4-cyclohexylmethoxy-benzaldehyde undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The aldehyde group can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction Reactions: The aldehyde group can be reduced to form alcohols or other reduced derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used to replace the bromine atom with other functional groups.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are commonly used to oxidize the aldehyde group.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used to reduce the aldehyde group.
Major Products Formed
Substitution: Products with different functional groups replacing the bromine atom.
Oxidation: Carboxylic acids or other oxidized derivatives.
Reduction: Alcohols or other reduced derivatives.
Scientific Research Applications
3-Bromo-4-cyclohexylmethoxy-benzaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a reagent in chemical reactions.
Biology: It is used in the study of biological pathways and as a probe in biochemical assays.
Mechanism of Action
The mechanism of action of 3-Bromo-4-cyclohexylmethoxy-benzaldehyde depends on its specific application. In chemical reactions, it acts as a reactant or intermediate, participating in various transformations. In biological systems, it may interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The exact pathways and molecular targets involved can vary depending on the context of its use .
Comparison with Similar Compounds
Similar Compounds
3-Bromo-4-hydroxybenzaldehyde: Similar structure but with a hydroxyl group instead of a cyclohexylmethoxy group.
4-Bromobenzaldehyde: Lacks the cyclohexylmethoxy group and has a simpler structure.
3-Bromo-4-methoxybenzaldehyde: Similar structure but with a methoxy group instead of a cyclohexylmethoxy group.
Uniqueness
3-Bromo-4-cyclohexylmethoxy-benzaldehyde is unique due to the presence of the cyclohexylmethoxy group, which imparts specific chemical properties and reactivity. This makes it a valuable compound in various chemical and biological applications, distinguishing it from other similar compounds .
Properties
Molecular Formula |
C14H17BrO2 |
---|---|
Molecular Weight |
297.19 g/mol |
IUPAC Name |
3-bromo-4-(cyclohexylmethoxy)benzaldehyde |
InChI |
InChI=1S/C14H17BrO2/c15-13-8-12(9-16)6-7-14(13)17-10-11-4-2-1-3-5-11/h6-9,11H,1-5,10H2 |
InChI Key |
CUERKEIMXNLOAX-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)COC2=C(C=C(C=C2)C=O)Br |
Origin of Product |
United States |
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